N-(3,5-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
N-(3,5-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety and an acetamide-linked 3,5-dichlorophenyl group. The pyridazinone scaffold is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capabilities and planar aromatic system, which facilitate interactions with biological targets .
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5O2/c1-10-5-11(2)24(21-10)15-3-4-17(26)23(22-15)9-16(25)20-14-7-12(18)6-13(19)8-14/h3-8H,9H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRWIKHANKOPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Synthesis of the pyridazine ring: This can be synthesized by the reaction of appropriate hydrazine derivatives with 1,4-diketones.
Coupling reactions: The final step often involves coupling the pyrazole and pyridazine rings with the acetamide group using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These might include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
A. Impact of Halogenation
The 3,5-dichlorophenyl group in the target compound distinguishes it from analogs with single halogen substituents (e.g., ). Dichlorination likely increases hydrophobicity and improves membrane permeability compared to methoxy or acetylated derivatives . Chlorine atoms may also participate in halogen bonding with target proteins, a feature absent in non-halogenated analogs like the 3-acetylphenyl derivative .
B. Role of the Pyridazinone Core
The pyridazinone moiety is critical for hydrogen-bonding interactions, as seen in crystallographic studies of related compounds (e.g., ).
Biological Activity
N-(3,5-dichlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structural characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H13Cl2N5O |
| Molecular Weight | 336.18 g/mol |
| IUPAC Name | This compound |
The compound features a dichlorophenyl moiety, a pyrazole derivative, and a pyridazine core, which are known to exhibit various biological activities.
Anticancer Activity
Recent studies have shown that compounds containing pyrazole and pyridazine derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated moderate to potent antiproliferative activity against various human cancer cell lines.
A study evaluated a series of pyrazole derivatives for their cytotoxic effects against cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma). The results indicated that modifications in the structure significantly influenced the activity. Compounds with specific substitutions on the pyrazole ring showed enhanced potency by disrupting microtubule dynamics similar to known chemotherapeutics like combretastatin A4 .
The mechanism of action for many pyrazole derivatives involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Computational docking studies suggest that these compounds may bind to the colchicine site on tubulin, thereby preventing its polymerization and disrupting normal cellular functions.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as halogens on the phenyl ring enhances biological activity. For example:
| Substituent Type | Position | Activity Level |
|---|---|---|
| Chloro | 3,5 | Increased potency |
| Methyl | 2 | Moderate activity |
These findings underscore the importance of specific functional groups in enhancing the biological efficacy of pyrazole-based compounds.
Study 1: Antiproliferative Effects
In a controlled study, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating significant potential as an anticancer agent. The study concluded that further optimization of the compound could lead to more potent derivatives suitable for clinical development .
Study 2: In Vivo Efficacy
Another investigation assessed the in vivo efficacy of similar pyrazole derivatives in animal models of cancer. Results showed that these compounds not only inhibited tumor growth but also reduced metastasis in treated subjects. The findings suggest that this class of compounds could be developed into effective therapeutic agents against various malignancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
